molecular formula C21H17FN2O2 B267369 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

Cat. No. B267369
M. Wt: 348.4 g/mol
InChI Key: SGXQREFCGORHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide, also known as FMABC, is a compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression and has been found to be overexpressed in cancer cells. By inhibiting HDAC, 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to have neuroprotective effects and can improve cognitive function. It has also been found to have anti-oxidant properties, making it a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide for lab experiments is its high purity, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. One area of focus is the development of 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide as a potential cancer treatment, particularly in combination with other anti-cancer drugs. Another area of focus is the investigation of its potential applications in the treatment of inflammatory diseases and oxidative stress-related diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide involves the reaction of 2-fluorobenzoic acid with N-(3-aminophenyl) methanesulfonamide, followed by reaction with isobutyl chloroformate and N-methyl aniline. The final product is then purified through column chromatography. This synthesis method has been optimized to produce high yields of 2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide with high purity.

properties

Product Name

2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-fluoro-N-[3-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H17FN2O2/c1-24(17-10-3-2-4-11-17)21(26)15-8-7-9-16(14-15)23-20(25)18-12-5-6-13-19(18)22/h2-14H,1H3,(H,23,25)

InChI Key

SGXQREFCGORHLN-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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